1-Butyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane
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Overview
Description
3-(BENZOYLOXY)-1-BUTYL-1-AZONIABICYCLO[2.2.2]OCTANE is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its significant potential in drug discovery and organic synthesis. The unique structure of this compound, which includes a bicyclic framework, makes it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZOYLOXY)-1-BUTYL-1-AZONIABICYCLO[2.2.2]OCTANE typically involves the formation of the azabicyclo[2.2.2]octane core followed by functionalization. One common method includes the cycloaddition of azomethine ylides with acrylate derivatives . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds are often produced using scalable synthetic routes that involve the use of flow chemistry and continuous processing to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(BENZOYLOXY)-1-BUTYL-1-AZONIABICYCLO[2.2.2]OCTANE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the azabicyclo framework.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: DABCO as a catalyst in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(BENZOYLOXY)-1-BUTYL-1-AZONIABICYCLO[2.2.2]OCTANE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential bioactive properties.
Medicine: Investigated for its role in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action for 3-(BENZOYLOXY)-1-BUTYL-1-AZONIABICYCLO[2.2.2]OCTANE involves its interaction with various molecular targets. The compound acts as a nucleophile and a base, facilitating various organic transformations. The azabicyclo framework allows for unique interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
3-(BENZOYLOXY)-1-BUTYL-1-AZONIABICYCLO[2.2.2]OCTANE is unique due to its specific functional groups and the azabicyclo[2.2.2]octane core. This structure provides distinct chemical properties and reactivity, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C18H26NO2+ |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(1-butyl-1-azoniabicyclo[2.2.2]octan-3-yl) benzoate |
InChI |
InChI=1S/C18H26NO2/c1-2-3-11-19-12-9-15(10-13-19)17(14-19)21-18(20)16-7-5-4-6-8-16/h4-8,15,17H,2-3,9-14H2,1H3/q+1 |
InChI Key |
VBOCSQAMZGTLAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]12CCC(CC1)C(C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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